Zosyn

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

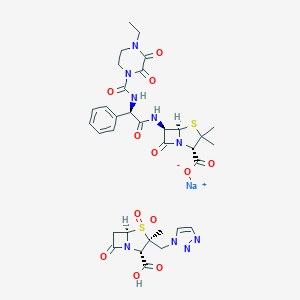

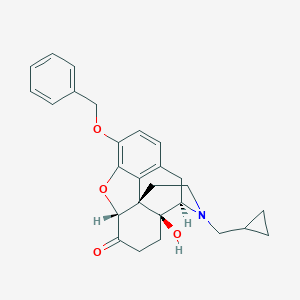

Zosyn, also known as Piperacillin and Tazobactam, is a combination antibiotic drug that is commonly used to treat a variety of bacterial infections. It is a broad-spectrum antibiotic that is effective against both gram-positive and gram-negative bacteria, making it a popular choice for medical professionals. In

Aplicaciones Científicas De Investigación

Formulation and Characterization for Topical and Transdermal Delivery

Research has explored the formulation and characterization of gels for topical and transdermal delivery of Zosyn (Piperacillin/Tazobactam), highlighting its use in treating severe infections. The study focuses on using methylcellulose, carbomer, and petrolatum gels to enable alternative delivery methods for Zosyn, which is traditionally administered intravenously due to its poor oral bioavailability. This advancement could offer new avenues for Zosyn's application in medical treatments (Yeboah et al., 2020).

Zosyn® Reformulation for Improved Compatibility and Coadministration

Another significant research focused on the reformulation of Zosyn® to expand its compatibility and coadministration with lactated Ringer’s solutions and selected aminoglycosides. The reformulation included stabilizing excipients, such as ethylene diamine tetraacetic acid disodium salt (EDTA disodium) and sodium citrate. These modifications enabled Y-site coadministration with amikacin and gentamicin, and the use of Ca++ ion-containing Lactated Ringer’s for admixture preparation, providing healthcare professionals with more versatile drug administration options (Desai et al., 2008).

Kidney Injury in Critically Ill Patients Treated with Vancomycin and Zosyn

Research has also been conducted on kidney injury in critically ill patients treated with Vancomycin and Zosyn. A systematic review and meta-analysis were performed to determine if the combination of Zosyn and Vancomycin was associated with increased rates of acute kidney injury (AKI) in the intensive care unit, compared to alternative antibiotic agents. The study found that Zosyn combined with Vancomycin was associated with a higher risk ratio of AKI compared to alternative antibiotic regimens, providing important insights for critical care medication management (Blears et al., 2022).

Propiedades

Número CAS |

157044-21-8 |

|---|---|

Nombre del producto |

Zosyn |

Fórmula molecular |

C33H38N9NaO12S2 |

Peso molecular |

839.8 g/mol |

Nombre IUPAC |

sodium;(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;(2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C23H27N5O7S.C10H12N4O5S.Na/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28;1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19;/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34);2-3,7-8H,4-5H2,1H3,(H,16,17);/q;;+1/p-1/t13-,14-,15+,20-;7-,8+,10+;/m11./s1 |

Clave InChI |

TUPFOYXHAYOHIB-YCAIQWGJSA-M |

SMILES isomérico |

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.[Na+] |

SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.[Na+] |

SMILES canónico |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.[Na+] |

Sinónimos |

piperacillin - tazobactam Piperacillin Tazobactam Piperacillin Tazobactam Combination Product piperacillin, tazobactam drug combination piperacillin-tazobactam combination product pipercillin sodium - tazobactam sodium Pipercillin Sodium Tazobactam Sodium Pipercillin Sodium, Tazobactam Sodium Drug Combination Tazobactam, Piperacillin - Tazocel tazocillin Tazocin Zosyn |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B234407.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234409.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide](/img/structure/B234410.png)

![7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-(2,3-dihydroxy-3-methylbutyl)chromen-2-one](/img/structure/B234458.png)